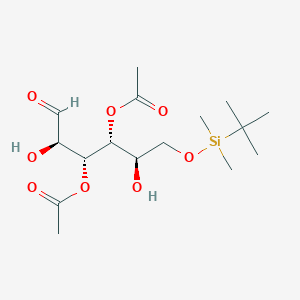

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

説明

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal (CAS: 117136-33-1) is a chemically modified derivative of D-glucal, a cyclic enol ether sugar. This compound features a tert-butyldimethylsilyl (TBS) group at the 6-hydroxyl position and acetyl groups at the 3- and 4-hydroxyl positions. The TBS protecting group enhances stability during synthetic transformations, enabling selective functionalization under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) . Its primary applications include serving as a precursor for stereoselective glycosylation and cross-coupling reactions in carbohydrate chemistry and natural product synthesis .

特性

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMSALVNCCUAW-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746584 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117136-33-1 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sequential Protection-Deprotection Strategy

A widely adopted route involves sequential protection of hydroxyl groups on D-glucal. The 6-O-tert-butyldimethylsilyl (TBDMS) group is introduced first to block the primary hydroxyl group, followed by acetylation of the secondary hydroxyls at positions 3 and 4.

Step 1: Silylation at the 6-O Position

D-Glucal is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in anhydrous N,N-dimethylformamide (DMF) at 25°C for 12 hours. This step achieves selective protection of the 6-OH group with a reported yield of 94%. The reaction mechanism involves deprotonation of the hydroxyl group by imidazole, followed by nucleophilic substitution with TBDMSCl.

Step 2: Acetylation of 3-OH and 4-OH

The intermediate 6-O-TBDMS-D-glucal undergoes acetylation using acetic anhydride (Ac₂O) in pyridine with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at 0°C to room temperature over 12 hours, yielding the target compound with 73–85% efficiency. The DMAP catalyst enhances the electrophilicity of the acetylating agent, ensuring regioselective modification of the 3- and 4-hydroxyl groups.

Enzymatic Deacetylation Followed by Silylation

An alternative approach starts with 3,4,6-tri-O-acetyl-D-glucal (CAS 2873-29-2), leveraging enzymatic deacetylation to achieve selective intermediate formation.

Step 1: Enzymatic Removal of 3-O-Acetyl Group

Pseudomonas fluorescens lipase is employed in a potassium phosphate buffer (pH 7) to hydrolyze the 3-O-acetyl group selectively. After 5 hours, the reaction yields 4,6-di-O-acetyl-D-glucal (CAS 69739-34-0) with >90% conversion. This enzymatic method offers superior regioselectivity compared to chemical hydrolysis.

Step 2: Silylation at the 6-O Position

The diacetylated intermediate is reacted with TBDMSCl and imidazole in DMF at 0°C, followed by warming to room temperature. Flash column chromatography (hexane:EtOAc = 20:1) isolates 3,4-di-O-acetyl-6-O-TBDMS-D-glucal in 85% yield.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary synthetic routes:

The enzymatic method provides higher yields and selectivity but requires specialized biocatalysts. In contrast, the sequential approach is more accessible for laboratories without enzymatic resources.

Optimization and Challenges

Regioselective Acetylation

Achieving precise acetylation at the 3- and 4-positions without affecting the 6-O-TBDMS group demands controlled conditions. Excess Ac₂O or prolonged reaction times risk over-acetylation, necessitating meticulous stoichiometric adjustments.

Stability of Silyl Ethers

The TBDMS group is susceptible to acidic or aqueous conditions. Storage at −20°C in anhydrous solvents is recommended to prevent premature deprotection.

化学反応の分析

Types of Reactions

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetyl or silyl groups.

Substitution: Nucleophilic substitution reactions can replace the acetyl or silyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

科学的研究の応用

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups are selectively removed under specific conditions, allowing the compound to react with glycosyl acceptors. This process is facilitated by the formation of a glycosyl cation intermediate, which then undergoes nucleophilic attack by the acceptor molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

6-O-(Triisopropylsilyl)-D-glucal

- Structural Differences : The 6-hydroxyl is protected with a triisopropylsilyl (TIPS) group instead of TBS.

- Synthetic Utility : TIPS offers greater steric hindrance than TBS, which improves regioselectivity during lithiation and silylation reactions. For example, 3,4,6-tri-O-TIPS-D-glucal yields a single product upon lithiation, whereas the TBS analog produces mixtures due to competing deprotonation pathways .

- Deprotection : TIPS requires harsher conditions (e.g., HF·pyridine) compared to TBS, limiting its use in acid-sensitive syntheses .

4-O-Acetyl-3,6-di-O-TBS-D-glucal

- Structural Differences : Acetylation at the 4-hydroxyl and dual TBS protection at 3- and 6-hydroxyls.

- Reactivity : The additional TBS group at C3 reduces accessibility for further modifications at that position, directing reactions to the C4 acetyl group. This contrasts with 3,4-di-O-acetyl-6-O-TBS-D-glucal, where the C3 acetyl group is more reactive .

3,4-Di-O-acetyl-6-deoxy-L-glucal

- Structural Differences : The 6-hydroxyl is replaced with a hydrogen (deoxy), eliminating the need for a protecting group.

- Applications : The absence of a 6-O-protecting group simplifies synthesis but reduces stereochemical control in glycosylation reactions. This makes it less versatile than the TBS-protected analog .

Methyl-6-O-TBDPS-2,3,4-tri-O-acetyl-α-D-glucopyranoside

- Structural Differences: A glucopyranoside derivative with a tert-butyldiphenylsilyl (TBDPS) group at C6 and acetyl groups at C2, C3, and C4.

- Stability : TBDPS provides superior hydrolytic stability over TBS but requires stronger deprotection conditions (e.g., HF or TBAF·3H2O). This limits its compatibility with acid-labile substrates .

Comparative Data Table

生物活性

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a modified glucal compound that serves as an important intermediate in carbohydrate chemistry. Its biological activity is primarily linked to its role in synthesizing oligosaccharides and glycosylated compounds, which have significant implications in medicinal chemistry and biochemistry.

The compound has the molecular formula and a molecular weight of approximately 344.48 g/mol. The synthesis typically involves protecting hydroxyl groups in D-glucal through acetylation and silylation processes. The reaction conditions include the use of acetic anhydride and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of bases like pyridine and imidazole .

Target of Action : The primary biological activity of this compound arises from its incorporation into oligosaccharides. These oligosaccharides can interact with proteins or receptors, influencing various biological processes.

Mode of Action : The compound acts by forming glycosidic bonds with other monosaccharides, leading to the creation of oligosaccharides that can modulate immune responses, cell signaling pathways, and cellular adhesion processes.

Biochemical Pathways : The specific pathways affected depend on the structure of the resulting oligosaccharides. These can include pathways involved in inflammation, immune response modulation, and cell-cell communication .

Pharmacokinetics

Oligosaccharides synthesized from this compound generally exhibit good bioavailability and are well-distributed throughout the body. The stability and efficacy can be influenced by environmental factors such as pH, temperature, and the presence of other molecules .

Case Studies on Biological Activity

- Glycosylation Reactions : Research has demonstrated that derivatives of glucal compounds, including this compound, are effective in glycosylation reactions that produce biologically active oligosaccharides. These reactions are crucial for developing glycosylated drugs that enhance therapeutic efficacy .

- Antimicrobial Properties : Some studies have investigated the potential antimicrobial properties of oligosaccharides formed from this compound. For instance, certain glycosylated derivatives have shown inhibitory effects against various pathogens, indicating potential applications in drug development .

- Cancer Research : In cancer biology, oligosaccharides derived from glucal compounds have been studied for their ability to modulate tumor cell behavior and enhance the efficacy of chemotherapeutic agents. Their role in altering cell signaling pathways related to cancer progression is a significant area of investigation .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetic anhydride | Pyridine as a base |

| Silylation | TBDMS-Cl | Imidazole as a base |

Q & A

Q. How is 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal synthesized, and what are the critical steps in its preparation?

Methodological Answer: The synthesis typically begins with a glucal precursor (e.g., tri-O-acetyl-D-glucal). Key steps include:

Saponification : Selective removal of acetyl groups under basic conditions to expose hydroxyl groups.

Protection : Sequential protection of hydroxyls using silylating agents. For example, di-tert-butylsilyl bis(trifluoromethanesulfonate) is used for O-4 and O-6 protection, while TES-Cl (triethylsilyl chloride) protects O-3.

Optimization : Substituting tert-butyldimethylsilyl (TBDMS) with bulkier triisopropylsilyl (TIPS) groups prevents competitive deprotonation during lithiation steps, improving yield .

Oxidation : Final oxidation generates silanol intermediates for downstream cross-coupling reactions (e.g., palladium-catalyzed couplings) .

Reference: details a similar synthesis route for papulacandin derivatives, emphasizing the role of silyl group substitution in lithiation efficiency.

Q. What protecting group strategies are optimal for glucal derivatives, and how do they influence reactivity?

Methodological Answer:

- Silyl vs. Acetyl Groups : TBDMS and TIPS ethers provide steric bulk and stability under acidic/basic conditions, whereas acetyl groups are labile to hydrolysis.

- Chemoselectivity : Acetyl groups can be selectively removed using Me3SI/KMnO4 without affecting silyl ethers, enabling modular functionalization .

- Lithiation Compatibility : Bulky silyl groups (e.g., TIPS) prevent undesired deprotonation of α-silyl protons during lithiation, critical for forming silanolates .

Reference: demonstrates chemoselective deacetylation in glucal derivatives, while highlights TIPS for improved lithiation yields.

Q. What purification techniques are effective for isolating silylated glucal derivatives?

Methodological Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) separates silylated products based on polarity.

- Analytical Validation : TLC (Rf comparison) and NMR (distinct <sup>1</sup>H shifts for silyl/acetyl groups) confirm purity.

- Challenges : Silyl ethers may require inert atmospheres to prevent desilylation during purification .

Reference: describes chromatographic purification of tri-O-TIPS-glucal derivatives, emphasizing solvent system optimization.

Advanced Research Questions

Q. What mechanistic insights emerge from hypervalent iodine-mediated reactions of silylated glucals?

Methodological Answer: Reactions with [PhI(OH)OTs] yield unexpected products (e.g., tetrahydrofurfural 6 and anhydropyranose 7 ) via:

Iodonium Intermediate Formation : Electrophilic attack at the glucal’s anomeric position.

Stereoelectronic Effects : Silyl groups at C-3 and C-4 stabilize transition states, directing regioselectivity.

Ring Contraction : A proposed Wagner-Meerwein rearrangement explains tetrahydrofuran formation .

Reference: provides GC/MS and <sup>13</sup>C NMR data supporting this mechanism in a related glucal derivative.

Q. How can chemoselective deprotection strategies enable modular functionalization of glucal derivatives?

Methodological Answer:

- Me3SI/KMnO4 System : Selectively removes acetyl groups in the presence of silyl ethers, benzyl, or methyl groups.

- Kinetic Control : Mild conditions (room temperature, 1–2 hours) minimize side reactions.

- Applications : Enables sequential functionalization (e.g., glycosylation at deacetylated positions) .

Reference: validates this protocol using glucal derivatives with mixed protecting groups.

Q. What analytical techniques are critical for characterizing silylated/acetylated glucals?

Methodological Answer:

- GC/MS with Derivatization : tert-Butyldimethylsilyl (TBDMS) derivatives enhance volatility for mass spectrometry analysis, enabling quantification of hydroxyl-containing intermediates .

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Acetyl protons resonate at δ 2.0–2.2 ppm; TBDMS protons at δ 0.1–0.3 ppm.

- <sup>13</sup>C NMR: Silyl carbons (Si-CH3) appear at δ 18–20 ppm .

- X-ray Crystallography : Resolves regiochemistry and stereochemistry in crystalline derivatives .

Reference: details GC/MS protocols for TBDMS-derivatized metabolites, while provides NMR benchmarks.

Q. How do silyl protecting groups impact reactivity in palladium-catalyzed cross-couplings?

Methodological Answer:

- Silanolate Formation : Lithiation of TIPS-protected glucals generates silanolates that participate in Stille or Suzuki couplings.

- Steric Effects : Bulky TIPS groups suppress side reactions (e.g., β-hydride elimination) compared to TBDMS.

- Yield Optimization : TIPS-glucals achieve near-quantitative yields in silanolate cross-couplings, critical for synthesizing complex glycoconjugates .

Reference: demonstrates TIPS-glucal cross-coupling efficiency in papulacandin synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。